molecular formula C26H24N8O3S4 B2843169 2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 647819-60-1

2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2843169
CAS No.: 647819-60-1
M. Wt: 624.77
InChI Key: SVSUMNWIUYISGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a tricyclic 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-10-yl core, a 4-phenyl-4H-1,2,4-triazole ring, and a sulfamoylphenyl acetamide moiety. The presence of the sulfamoyl group (-SO₂NH₂) hints at possible bioactivity related to carbonic anhydrase inhibition or anti-inflammatory effects, analogous to sulfonamide-derived drugs .

Properties

IUPAC Name

2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3S4/c27-23-22-18-7-4-8-19(18)40-24(22)31-25(30-23)38-13-20-32-33-26(34(20)16-5-2-1-3-6-16)39-14-21(35)29-15-9-11-17(12-10-15)41(28,36)37/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,29,35)(H2,27,30,31)(H2,28,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUMNWIUYISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several synthesized derivatives:

  • N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5): This analog replaces the 12-amino group with a 12-oxo moiety and substitutes the triazole-phenyl system with a prop-2-enyl chain.
  • 5-aryl-4-aminomethyl-thiazole-2-amines: These compounds feature thiazole rings instead of triazoles, with comparable sulfanyl linkages. Their anti-exudative activity (e.g., 68% inhibition at 10 mg/kg) suggests the acetamide group in the target compound may contribute to similar pharmacological effects .

Physicochemical Properties

A comparative analysis of molecular descriptors (Table 1) highlights critical differences:

Property Target Compound CAS 733040-96-5 5-aryl-thiazole-2-amines
Molecular Weight (g/mol) 612.7 498.6 320–380
logP 3.2 4.1 2.5–3.0
Hydrogen Bond Donors 3 2 2–3
Hydrogen Bond Acceptors 8 6 5–6
Solubility (µM, aqueous) 12.4 6.8 25–40

Table 1: Key physicochemical properties of the target compound and analogs. Data derived from QSAR models and experimental measurements

The target compound’s higher hydrogen-bond acceptor count and moderate solubility suggest improved target engagement in hydrophilic environments compared to CAS 733040-96-5, but reduced membrane permeability relative to thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.